molecular formula C40H53N5O10 B549512 1,4,7,10,13-Pentahydroxy-2-[(4-hydroxyphenyl)methyl]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-8,11-bis(2-methylpropyl)-5-(propan-2-yl)-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid CAS No. 94367-21-2

1,4,7,10,13-Pentahydroxy-2-[(4-hydroxyphenyl)methyl]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-8,11-bis(2-methylpropyl)-5-(propan-2-yl)-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid

Cat. No.: B549512
CAS No.: 94367-21-2
M. Wt: 763.9 g/mol
InChI Key: UVFAEQZFLBGVRM-BIMKKRMNSA-N
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Description

Suc-Leu-Leu-Val-Tyr-AMC (CAS: 94367-21-2) is a fluorogenic peptide substrate widely used to measure chymotrypsin-like (CT-L) activity of the 20S and 26S proteasomes, as well as calpain proteases. Its molecular formula is C₄₀H₅₃N₅O₁₀, with a molecular weight of 763.88 g/mol . The substrate releases fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis, enabling real-time quantification of enzymatic activity with excitation/emission wavelengths of 355/460 nm .

Properties

CAS No.

94367-21-2

Molecular Formula

C40H53N5O10

Molecular Weight

763.9 g/mol

IUPAC Name

4-[[1-[[1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29?,30?,31-,36-/m0/s1

InChI Key

UVFAEQZFLBGVRM-BIMKKRMNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O

Key on ui application

A fluorgenic substrate

boiling_point

1116.8ºC at 760mmHg

melting_point

N/A

Purity

> 97%

sequence

Suc-Leu-Leu-Val-Tyr-AMC

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonyms

LLVY-MCA
N-succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin
SLLVT-MCA
Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin
Suc-Leu-Leu-Val-Tyr-MCA
Suc-LLVY-MCA
succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Leu-Leu-Val-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic moiety. The general synthetic route includes:

    Peptide Synthesis: The peptide sequence Suc-Leu-Leu-Val-Tyr is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

    Coupling of AMC: The final step involves coupling the peptide with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of Suc-Leu-Leu-Val-Tyr-AMC follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Enzymatic Hydrolysis Mechanism

Suc-LLVY-AMC undergoes proteolytic cleavage by enzymes with chymotrypsin-like activity, primarily targeting the Tyr-AMC bond. Key features include:

Parameter Value Source
Catalytic enzymes20S/26S proteasome, calpains, chymotrypsin-like proteases
Cleavage siteBetween Tyr and AMC
Fluorescence detectionEx: 345–380 nm; Em: 440–460 nm
Optimal pH7.5 (HEPES buffer)
  • Reaction equation : Suc LLVY AMCProteaseSuc LLVY+AMC fluorescent \text{Suc LLVY AMC}\xrightarrow{\text{Protease}}\text{Suc LLVY}+\text{AMC fluorescent }
  • The reaction is ATP-dependent for 26S proteasome activation, with a 20–50-fold increase in activity upon ATP binding .

Kinetic Parameters and Substrate Specificity

Suc-LLVY-AMC exhibits cooperative binding and hysteresis, as demonstrated by biphasic reaction progress curves at concentrations >40 µM .

Table 1: Kinetic Constants for Proteasome-Catalyzed Hydrolysis

Parameter Value Conditions Source
KmK_m40–60 µM20S proteasome, pH 7.5, 37°C
VmaxV_{max}0.8–1.2 nmol/min/µg20S proteasome
kcat/Kmk_{cat}/K_m2.5×103M1s12.5\times 10^3\,\text{M}^{-1}\text{s}^{-1}20S proteasome
Substrate inhibitionObserved at >40 µMDue to cooperative active sites
  • Specificity :
    • Preferred by the β5 subunit of the 20S proteasome .
    • Cross-reactivity observed with PepN (E. coli aminopeptidase) , papain, and carboxypeptidase Y .

Inhibition and Modulation

Proteasome inhibitors (e.g., MG132, bortezomib) reduce AMC release, while ATP and ATPγS enhance 26S proteasome activity by 2–3-fold .

Table 2: Inhibitor Effects on Suc-LLVY-AMC Hydrolysis

Inhibitor Mechanism IC50IC_{50} or Effect Source
Ac-Leu-Leu-Nle-HParabolic inhibition via multi-site bindingKi=12μMK_i=12\,\mu \text{M}
MG132Competitive inhibition80% activity suppression
ATP removalDissociates 26S proteasome80% activity loss in 40 min

Table 3: Optimized Reaction Parameters

Factor Optimal Condition Impact on Activity
Temperature37°CLinear activity for 30–60 min
Buffer composition25 mM HEPES, 10 mM DTT, 0.1% CHAPSMaintains proteasome stability
Solubility30 mg/mL in DMSOStable at -20°C for 1 month
Metal ionsCa²⁺ (required for calpain activity)No effect on proteasome
  • Storage : Lyophilized powder is stable at -20°C under desiccating conditions; DMSO stock solutions tolerate ≤3 freeze-thaw cycles .

Comparative Reactivity with Analogues

Suc-LLVY-AMC is cleaved 2–3× faster than structurally modified substrates (e.g., TAS-1 or 6-aminocoumarin derivatives) due to steric and electronic effects .

Table 4: Substrate Efficiency Comparison

Substrate kcat/Km(M1s1)k_{cat}/K_m\,(\text{M}^{-1}\text{s}^{-1})Relative Rate
Suc-LLVY-AMC2.5×1032.5\times 10^31.0×
TAS-1 (LLVY-Rh110)1.2×1031.2\times 10^30.48×
LLVY-6-amidocoumarin1.8×1031.8\times 10^30.72×

Scientific Research Applications

Proteasome Activity Assessment

Suc-Leu-Leu-Val-Tyr-AMC is primarily employed to measure the activity of the 20S proteasome, a crucial component of the ubiquitin-proteasome system responsible for protein degradation. The substrate is cleaved by the proteasome, releasing the fluorescent AMC moiety, which can be quantified using fluorescence spectroscopy.

  • Case Study: Proteasome Inhibition
    In a study involving SH-SY5Y-SPA4CT cells, researchers assessed proteasome activity by incubating cell lysates with Suc-Leu-Leu-Val-Tyr-AMC. The results indicated that proteasome inhibitors significantly increased the levels of amyloid-beta peptides, demonstrating the substrate's utility in studying neurodegenerative conditions like Alzheimer's disease .

Calpain Activity Measurement

Calpains are calcium-dependent cysteine proteases implicated in various cellular processes, including apoptosis and cell signaling. Suc-Leu-Leu-Val-Tyr-AMC serves as a substrate for calpain enzymes, allowing researchers to investigate their role in cellular functions.

  • Case Study: Calpain in Cell Signaling
    Research has shown that calpains can modulate signaling pathways through the cleavage of specific substrates. Using Suc-Leu-Leu-Val-Tyr-AMC, scientists were able to demonstrate that calpain activity is essential for certain cellular responses to stress, highlighting its importance in maintaining cellular homeostasis .

Enzyme Kinetics and Inhibitor Screening

The compound is also utilized in enzyme kinetics studies to evaluate the efficiency and specificity of various proteases and peptidases. By measuring the rate of AMC release upon substrate cleavage, researchers can derive kinetic parameters such as Km and Vmax.

  • Application: High-Throughput Screening
    Suc-Leu-Leu-Val-Tyr-AMC is frequently used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes. The ability to monitor fluorescence changes allows for rapid assessment of compound efficacy against target enzymes .

Investigating Bacterial Proteolytic Systems

Studies have identified bacterial enzymes capable of hydrolyzing Suc-Leu-Leu-Val-Tyr-AMC, providing insights into microbial proteolytic mechanisms. This application is particularly relevant in understanding bacterial physiology and pathogenesis.

  • Case Study: E. coli PepN Enzyme
    A study identified PepN as a major enzyme responsible for hydrolyzing Suc-Leu-Leu-Val-Tyr-AMC in Escherichia coli. This finding underscores the substrate's role in exploring bacterial aminopeptidase activities and their implications for microbial metabolism .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Proteasome Activity Assessment Measurement of 20S proteasome activity via fluorescence detection of AMC releaseIncreased amyloid-beta levels with proteasome inhibitors
Calpain Activity Measurement Evaluation of calpain function in cellular signaling and apoptosisCalpains modulate stress responses
Enzyme Kinetics/Inhibitor Screening Determination of kinetic parameters and screening for enzyme inhibitorsRapid assessment capabilities for high-throughput assays
Bacterial Proteolytic Systems Investigation of bacterial enzymes hydrolyzing the substratePepN identified as key enzyme in E. coli

Mechanism of Action

The mechanism of action of Suc-Leu-Leu-Val-Tyr-AMC involves the enzymatic cleavage of the peptide bond by proteases such as calpains and the 20S proteasome. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. This fluorescence can be quantitatively measured to assess protease activity. The molecular targets of Suc-Leu-Leu-Val-Tyr-AMC are the active sites of proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (HPLC) .
  • Solubility : ≥20 mg/mL in DMSO (25 mM) .
  • Storage : Stable at -20°C, protected from light .
  • Applications :
    • Proteasome activity profiling in cancer research (e.g., bortezomib inhibition studies) .
    • Calpain activity assays in neurodegenerative and muscle diseases .
    • Kinetic studies of enzyme-substrate interactions (e.g., Kₘ for calpain I: 203 µM; calpain II: 466 µM) .

Comparison with Similar Compounds

Enzymatic Specificity and Target Activities

Substrate Target Enzyme/Activity Key Specificity References
Suc-Leu-Leu-Val-Tyr-AMC Proteasome (CT-L), Calpain Hydrolyzed by both serine and metallopeptidases; inhibited by AEBSF and phenanthroline
Z-Leu-Leu-Glu-MCA Proteasome (PGPH/Caspase-like) Caspase-like activity; optimal at neutral pH
Bz-Val-Gly-Arg-AMC Proteasome (Trypsin-like, T-L) T-L activity; pH 7.6; sensitive to lactacystin and MG-132
Boc-Leu-Ser-Thr-Arg-AMC Proteasome (T-L) Higher hydrolysis rate in 26S vs. 20S proteasomes (Kₘ = 58 µM)
Ac-Pro-Ala-Leu-AMC Immunoproteasome (β1i subunit) Specific to β1i; used in immunoproteasome inhibitor screening

Key Findings:

  • Proteasome vs. Calpain Specificity : Unlike Boc-Leu-Ser-Thr-Arg-AMC (proteasome-specific), Suc-Leu-Leu-Val-Tyr-AMC is cleaved by both proteasomes and calpains, necessitating inhibitor controls (e.g., lactacystin for proteasome-specific assays) .
  • pH Dependence : Suc-Leu-Leu-Val-Tyr-AMC exhibits higher activity at pH 8.0 compared to pH 5.0, unlike Boc-Ala-Gly-Pro-Arg-AMC, which is metallopeptidase-dependent and pH-insensitive .

Kinetic Parameters and Inhibition Profiles

Substrate Kₘ (µM) Inhibitors/Activators Notable Interactions
Suc-Leu-Leu-Val-Tyr-AMC 203 (Calpain I) AEBSF (serine protease inhibitor), 1,10-phenanthroline (metalloprotease inhibitor) Casein inhibits hydrolysis in 20S proteasomes but stimulates 26S proteasomes
Z-Leu-Leu-Glu-MCA Not reported MG-132 (reversible proteasome inhibitor) Casein mildly stimulates hydrolysis in 26S proteasomes
Boc-Leu-Ser-Thr-Arg-AMC 58 Ala-Ala-Phe-CH₂Cl (partial inhibitor) Casein enhances hydrolysis in 26S proteasomes

Key Findings:

  • Casein Effects : Suc-Leu-Leu-Val-Tyr-AMC hydrolysis is inhibited by casein in 20S proteasomes but stimulated in 26S proteasomes, a pattern shared with Z-Leu-Leu-Glu-MCA .
  • Inhibitor Sensitivity : Suc-Leu-Leu-Val-Tyr-AMC is uniquely sensitive to both serine and metallopeptidase inhibitors, unlike Bz-Val-Gly-Arg-AMC, which is primarily inhibited by lactacystin .

Key Findings:

  • Live-Cell Compatibility : Suc-Leu-Leu-Val-Tyr-AMC’s membrane permeability enables real-time calpain activity monitoring in intact cells, unlike Boc-Leu-Ser-Thr-Arg-AMC .
  • Multiplex Assays : Suc-Leu-Leu-Val-Tyr-AMC is often paired with Bz-Val-Gly-Arg-AMC and Z-Leu-Leu-Glu-MCA to profile all three proteasome activities (CT-L, T-L, PGPH) .

Q & A

Q. How can researchers adapt Suc-Leu-Leu-Val-Tyr-AMC assays for high-throughput screening of protease modulators?

  • Methodological Answer : Use 96-well plates with automated fluorescence readers. Optimize substrate concentration to 50–100 µM to avoid signal saturation. Include Z′-factor validation (>0.5) using positive/negative controls. For calpain screens, pre-activate enzymes with Ca²⁺ immediately before assay initiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10,13-Pentahydroxy-2-[(4-hydroxyphenyl)methyl]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-8,11-bis(2-methylpropyl)-5-(propan-2-yl)-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid
Reactant of Route 2
Reactant of Route 2
1,4,7,10,13-Pentahydroxy-2-[(4-hydroxyphenyl)methyl]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-8,11-bis(2-methylpropyl)-5-(propan-2-yl)-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid

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